molecular formula C18H19N7O2 B11000277 N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B11000277
M. Wt: 365.4 g/mol
InChI Key: ZWBCMYVORKWMAE-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a heterocyclic compound featuring a benzimidazole core linked via an amide bond to a triazolopyridazine moiety substituted with a propan-2-yloxy group. This structure combines two pharmacologically significant scaffolds: benzimidazoles (known for antimicrobial and anticancer activity) and triazolopyridazines (studied for kinase inhibition and CNS applications) . The propan-2-yloxy substituent at the 6-position of the triazolopyridazine ring may enhance lipophilicity and metabolic stability compared to smaller alkoxy groups like methoxy.

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C18H19N7O2/c1-11(2)27-17-10-8-15-23-22-14(25(15)24-17)7-9-16(26)21-18-19-12-5-3-4-6-13(12)20-18/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,20,21,26)

InChI Key

ZWBCMYVORKWMAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4N3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. it likely involves intricate steps due to its unique structure. Researchers may explore various strategies, including heterocyclic chemistry and amide bond formation.

Industrial Production:: Industrial-scale synthesis remains proprietary, but it likely involves optimization for yield, cost, and safety.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Substitution: Substitution reactions could occur at the benzimidazole or triazolopyridazine moieties.

    Reduction: Reduction of specific functional groups may be feasible.

Common Reagents and Conditions::

    Base-Catalyzed Amidation: For amide bond formation.

    Transition Metal Catalysts: For selective reactions.

    Organic Solvents: Commonly used for dissolution and reaction conditions.

Major Products:: The primary product is the target compound itself, N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole moiety known for its diverse biological activities and a triazolopyridazine unit that contributes to its pharmacological properties. Its molecular formula is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, indicating a relatively high molecular weight and complexity.

Biological Activities

  • Antimicrobial Properties : Compounds with similar structural features have been reported to exhibit significant antimicrobial activity. The benzimidazole core is particularly noted for its ability to inhibit various enzymes and receptors involved in microbial infections.
  • Anticancer Potential : Preliminary studies suggest that N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide may possess anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines, indicating potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects, which are beneficial in treating conditions characterized by inflammation. This aspect aligns with the properties of other benzimidazole derivatives that have shown promise in reducing inflammatory responses.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes, including the formation of the benzimidazole core and the introduction of the triazolopyridazine unit. The mechanisms through which it exerts its biological effects likely involve interactions with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of benzimidazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Properties

Research focused on triazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. This compound was included in a screening process that revealed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzimidazole + TriazolopyridazineAntimicrobial, Anticancer
Benzimidazole DerivativesBenzimidazole coreAntimicrobial
Triazolopyridazine CompoundsTriazole + PyridazineAntitumor

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analog, 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide (), differs in two critical aspects:

Triazolopyridazine Substituent : Methoxy (OCH₃) vs. propan-2-yloxy (OCH(CH₃)₂).

Benzimidazole Substitution : The target compound retains an unsubstituted 1H-benzimidazole, whereas the analog has a methyl group at the 1-position of the benzimidazole.

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Compound from
Molecular Formula C₂₀H₂₃N₇O₂ (inferred) C₁₉H₂₁N₇O₂
Average Mass (Da) ~405.45 (calculated) 379.42
Substituent (Triazolopyridazine) 6-(Propan-2-yloxy) 6-Methoxy
Substituent (Benzimidazole) None (1H-benzimidazol-2-yl) 1-Methyl-1H-benzimidazol-2-yl
ChemSpider ID Not available 29351337

Functional Implications

  • Metabolic Stability : Bulkier alkoxy groups (e.g., propan-2-yloxy) may resist oxidative metabolism better than methoxy groups, extending half-life .
  • Benzimidazole Substitution : The absence of a methyl group in the target compound could reduce steric hindrance, enhancing binding to targets like kinases or DNA (a hypothesis supported by benzimidazole SAR studies) .

Research Findings and Limitations

While biological activity data for the target compound is unavailable, insights can be extrapolated from analogs:

Triazolopyridazine Derivatives : Methoxy-substituted analogs (e.g., ) have shown moderate kinase inhibition, suggesting the target compound’s propan-2-yloxy group might modulate potency or selectivity.

Benzimidazole Derivatives : Unsubstituted benzimidazoles (as in the target compound) exhibit stronger DNA intercalation in some studies compared to N-methylated variants .

Table 2: Hypothetical Activity Comparison
Property Target Compound Compound from
Kinase Inhibition (IC₅₀) Potentially lower due to bulkier substituent Moderate (literature analogs)
Metabolic Stability Higher (propan-2-yloxy) Moderate (methoxy)
Solubility (logS) Lower (higher logP) Higher (lower logP)

Biological Activity

N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Structural Characteristics

The compound features a benzimidazole moiety combined with a triazolopyridazine unit, which contributes to its pharmacological properties. The molecular formula is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, indicating a relatively high molecular weight and structural complexity that may enhance its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms.
  • Anticancer Properties : The benzimidazole core is known for its ability to inhibit enzymes and receptors involved in cancer progression.
  • Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory properties.

Understanding the mechanisms through which this compound exerts its effects involves interaction studies with biological targets. These studies typically focus on enzyme inhibition and receptor modulation.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBenzimidazole + TriazolopyridazineAntimicrobial, anticancer
Benzimidazole DerivativesBenzimidazole coreAntimicrobial
Triazolopyridazine CompoundsTriazole + PyridazineAntitumor
N-(substituted phenyl)amidesAmide functionalityVarious therapeutic effects

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives and their analogs:

  • Antiviral Activity : Research on benzimidazole analogs has shown promising results against viruses such as Hepatitis C. These compounds demonstrated significant inhibitory effects on viral helicase activity, suggesting potential as antiviral agents .
  • Antitumor Efficacy : Studies have indicated that certain benzimidazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells .
  • Microbial Inhibition : In vitro tests revealed that derivatives of this compound exhibit considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

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